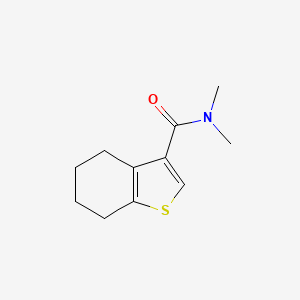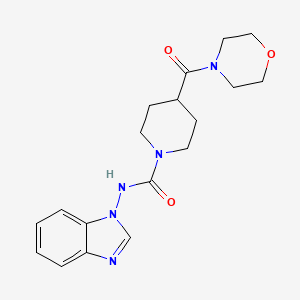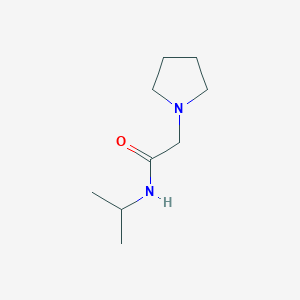![molecular formula C18H20ClN3O B7517865 N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)
N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide, commonly known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP is widely used in scientific research for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
作用机制
CPP acts as a non-competitive antagonist of the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the activity of the receptor, leading to decreased synaptic plasticity and impaired learning and memory.
Biochemical and physiological effects:
CPP has been shown to have a number of biochemical and physiological effects. In addition to its effects on the this compound receptor, CPP has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems. CPP has also been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the major advantages of using CPP in scientific research is its ability to selectively modulate the activity of the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor, allowing researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one limitation of using CPP is its potential for off-target effects, as it can also modulate the activity of other neurotransmitter systems.
未来方向
There are a number of potential future directions for research involving CPP. One area of interest is the development of more selective N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor modulators that can selectively target specific subunits of the receptor. Another area of interest is the investigation of the role of the this compound receptor in psychiatric disorders such as depression and schizophrenia. Additionally, there is potential for the use of CPP in the development of new analgesic and anti-inflammatory drugs.
合成方法
CPP can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with 2-chlorobenzyl chloride in the presence of sodium hydride, followed by the reaction with N-phenylcarboxamide. This method yields CPP with a purity of over 95%.
科学研究应用
CPP is extensively used in scientific research to investigate the role of the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor in various physiological and pathological conditions. CPP has been shown to enhance the activity of the this compound receptor, leading to increased synaptic plasticity and improved learning and memory. CPP has also been used to study the role of the this compound receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-17-9-5-4-6-15(17)14-20-18(23)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRWYONDSSSOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-3-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7517807.png)



![N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517846.png)
![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)

![3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7517880.png)
![N-(2-cyanophenyl)-2-[[4-(3-ethylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7517887.png)
